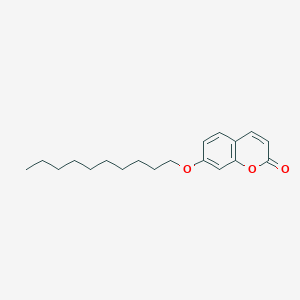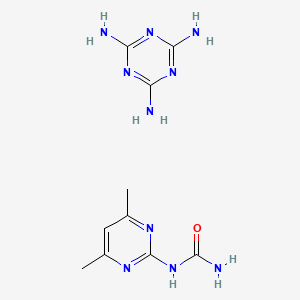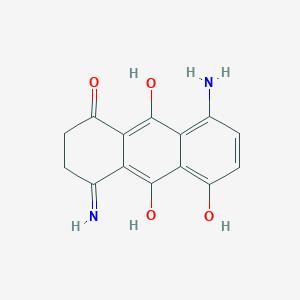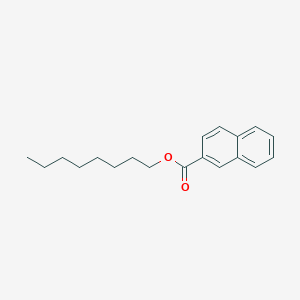
Octyl naphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl naphthalene-2-carboxylate: is an organic compound belonging to the ester family Esters are known for their pleasant aromas and are widely used in various industries this compound is synthesized by the esterification of naphthalene-2-carboxylic acid with octanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octyl naphthalene-2-carboxylate typically involves the esterification reaction between naphthalene-2-carboxylic acid and octanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Naphthalene-2-carboxylic acid+OctanolAcid catalystOctyl naphthalene-2-carboxylate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Octyl naphthalene-2-carboxylate can undergo hydrolysis in the presence of an acid or base to yield naphthalene-2-carboxylic acid and octanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol in the presence of a catalyst.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: Naphthalene-2-carboxylic acid and octanol.
Reduction: Naphthalene-2-carboxylic acid and octanol.
Transesterification: New ester and alcohol.
Scientific Research Applications
Chemistry: Octyl naphthalene-2-carboxylate is used as a model compound in studies of esterification and hydrolysis reactions. It also serves as a precursor for the synthesis of other organic compounds.
Biology: In biological research, esters like this compound are studied for their potential as bioactive molecules. They may exhibit antimicrobial, antioxidant, and anti-inflammatory properties .
Industry: this compound finds applications in the fragrance and flavor industry due to its pleasant aroma. It is also used as a plasticizer and in the formulation of lubricants .
Mechanism of Action
The mechanism of action of octyl naphthalene-2-carboxylate involves its interaction with biological membranes and enzymes. As an ester, it can undergo hydrolysis to release naphthalene-2-carboxylic acid and octanol, which may interact with cellular components. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Octyl ethanoate: Known for its fruity aroma, used in flavorings and fragrances.
Propyl ethanoate: Has a pear-like aroma, used in the food industry.
Methyl butanoate: Exhibits an apple-like aroma, used in perfumes and flavorings.
Uniqueness: Octyl naphthalene-2-carboxylate is unique due to its naphthalene ring structure, which imparts distinct chemical properties compared to other esters. This structure may contribute to its potential bioactivity and industrial applications .
Properties
CAS No. |
113963-02-3 |
|---|---|
Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
octyl naphthalene-2-carboxylate |
InChI |
InChI=1S/C19H24O2/c1-2-3-4-5-6-9-14-21-19(20)18-13-12-16-10-7-8-11-17(16)15-18/h7-8,10-13,15H,2-6,9,14H2,1H3 |
InChI Key |
JSKDBQXKMRCNEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


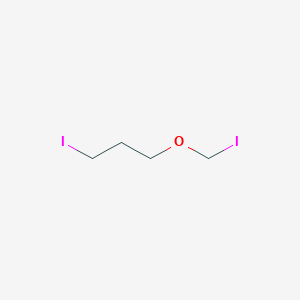

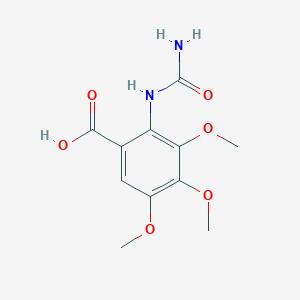

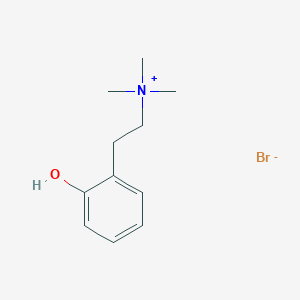
![Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide](/img/structure/B14313833.png)
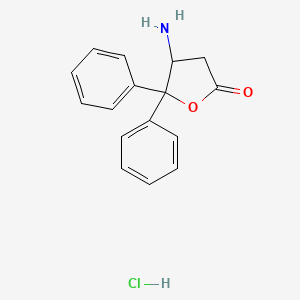

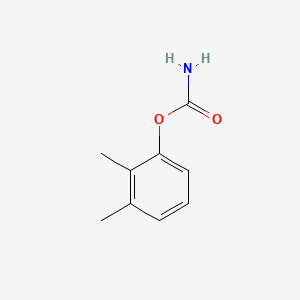
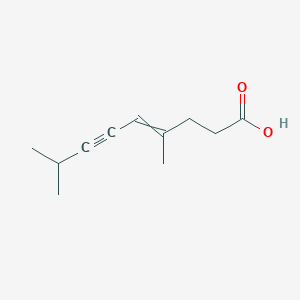
![2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one](/img/structure/B14313870.png)
